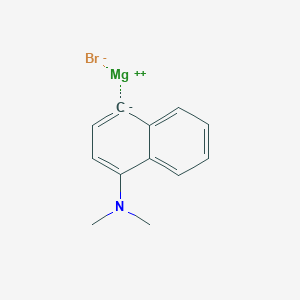
5-Fluoro-2-methylbenzylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylbenzylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H8BrFMg and a molecular weight of 227.3586 . It is typically available as a solution in tetrahydrofuran (THF).
Métodos De Preparación
5-Fluoro-2-methylbenzylmagnesium bromide is prepared using the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent . The synthetic route generally includes the following steps:
Preparation of the Grignard Reagent: Magnesium powder is added to a solution of 5-fluoro-2-methylbenzyl bromide in anhydrous THF.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The mixture is typically stirred and heated to facilitate the formation of the Grignard reagent.
Análisis De Reacciones Químicas
5-Fluoro-2-methylbenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: The reagent can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Electrophiles: Alkyl halides.
Catalysts: Palladium catalysts for coupling reactions.
The major products formed from these reactions are typically alcohols, substituted aromatic compounds, and biaryl compounds.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylbenzylmagnesium bromide has several scientific research applications, including:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of conducting polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methylbenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
5-Fluoro-2-methylbenzylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound.
Similar compounds include:
Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.
Methylmagnesium Bromide: Used in the synthesis of aliphatic compounds.
5-Fluoro-2-methoxyphenylmagnesium Bromide: Another fluorinated Grignard reagent with similar applications.
Propiedades
IUPAC Name |
magnesium;4-fluoro-2-methanidyl-1-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHFPQIQUMWOKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-(2-azidoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B6302326.png)

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)











